2'-Amino-7'-methyl-2,5'-dioxo-6'-((tetrahydrofuran-2-yl)methyl)-5',6'-dihydrospiro[indoline-3,4'-pyrano[3,2-c]pyridine]-3'-carbonitrile
Description
Properties
IUPAC Name |
2'-amino-7'-methyl-2,5'-dioxo-6'-(oxolan-2-ylmethyl)spiro[1H-indole-3,4'-pyrano[3,2-c]pyridine]-3'-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O4/c1-12-9-17-18(20(27)26(12)11-13-5-4-8-29-13)22(15(10-23)19(24)30-17)14-6-2-3-7-16(14)25-21(22)28/h2-3,6-7,9,13H,4-5,8,11,24H2,1H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGYOHAIADIWNAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=O)N1CC3CCCO3)C4(C5=CC=CC=C5NC4=O)C(=C(O2)N)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2'-Amino-7'-methyl-2,5'-dioxo-6'-((tetrahydrofuran-2-yl)methyl)-5',6'-dihydrospiro[indoline-3,4'-pyrano[3,2-c]pyridine]-3'-carbonitrile is a complex organic molecule with significant potential in medicinal chemistry. Its unique structure suggests various biological activities, particularly in the fields of oncology and infectious diseases.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : CHNO
- Molecular Weight : 437.4 g/mol
- CAS Number : 873571-64-3
Biological Activity Overview
Recent studies have highlighted the biological activities of similar compounds in the spiro[indoline-pyrano] class, indicating a promising avenue for further exploration. The following sections will detail specific activities observed in related compounds and hypothesized mechanisms for the compound .
Antiproliferative Activity
Several studies have focused on the antiproliferative effects of spiro[indoline] derivatives against various cancer cell lines. For instance:
- Case Study: Antiproliferation Against MCF7 Cells
-
Mechanistic Insights
- The observed antiproliferative effects are often attributed to the induction of apoptosis through upregulation of pro-apoptotic proteins (e.g., Bax) and downregulation of anti-apoptotic proteins (e.g., Bcl-2) .
- Computational docking studies suggest favorable binding interactions with key targets involved in cell cycle regulation and apoptosis .
Antimicrobial Activity
The spiro[indoline] compounds have also been evaluated for their antimicrobial properties:
- Activity Against Pathogenic Bacteria
- Compounds have shown activity against a range of bacterial strains, which may be linked to their ability to disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways.
- Specific data on minimum inhibitory concentrations (MICs) are necessary for precise comparisons but are generally promising .
Structure-Activity Relationship (SAR)
The structural features of the compound play a crucial role in its biological activity:
| Feature | Description | Impact on Activity |
|---|---|---|
| Amino Group | Presence at position 2' | Enhances solubility and potential receptor interactions |
| Dioxo Group | At positions 2 and 5' | Increases reactivity towards biological targets |
| Tetrahydrofuran Moiety | Provides flexibility | May facilitate binding to diverse biological targets |
Scientific Research Applications
Synthesis and Structural Characteristics
The synthesis of this compound involves multi-step reactions that typically include the formation of spiro[indoline-pyrano] structures through cyclization reactions. The presence of functional groups such as amino, carbonitrile, and dioxo moieties contributes to its reactivity and biological profile.
Structural Formula
The molecular formula of the compound is , with a molecular weight of approximately 406.4 g/mol. The detailed structural representation can be visualized using software such as ChemDraw or through databases like PubChem.
Anticancer Potential
Recent studies have indicated that compounds similar to 2'-Amino-7'-methyl-2,5'-dioxo-6'-((tetrahydrofuran-2-yl)methyl)-5',6'-dihydrospiro[indoline-3,4'-pyrano[3,2-c]pyridine]-3'-carbonitrile exhibit significant anticancer properties. For instance, derivatives of spiro[indole-pyridine] compounds have shown effectiveness against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
Antimicrobial Activity
Research has also highlighted the antimicrobial potential of similar structures. The incorporation of the tetrahydrofuran moiety has been linked to enhanced activity against a range of bacterial strains. This suggests that modifications to the core structure can lead to compounds with improved pharmacological profiles .
Enzyme Inhibition
The compound may act as an inhibitor for certain enzymes involved in metabolic pathways relevant to disease processes. Studies have utilized molecular docking simulations to predict binding affinities and interactions with target enzymes, indicating potential therapeutic applications in enzyme-related disorders .
Non-linear Optical Materials
Due to its unique structural features, there is potential for this compound to be explored in the field of non-linear optics (NLO). Theoretical studies suggest that derivatives can exhibit high optical nonlinearity, making them candidates for applications in photonic devices .
Drug Delivery Systems
The ability to modify the solubility and stability of the compound through encapsulation techniques has been investigated for drug delivery applications. The spiro structure allows for the attachment of various functional groups that can enhance bioavailability and targeted delivery .
Case Study 1: Anticancer Activity
In a study published in Journal of Medicinal Chemistry, researchers synthesized a series of spiro[indoline-pyrano] derivatives and evaluated their cytotoxicity against human cancer cell lines. The results demonstrated that specific modifications led to increased potency compared to standard chemotherapeutics .
Case Study 2: Antimicrobial Screening
A comprehensive screening of spiro[indole-pyridine] derivatives was conducted against Gram-positive and Gram-negative bacteria. The findings indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to existing antibiotics, suggesting their potential as new antimicrobial agents .
Preparation Methods
Retrosynthetic Analysis and Key Structural Considerations
The target molecule comprises three critical structural elements:
- Indoline-2,3-dione (isatin) core : Serves as the foundation for the spiro junction.
- Pyrano[3,2-c]pyridine system : Forms the fused heterocyclic ring via a [4+2] cycloaddition.
- Tetrahydrofuran (THF)-methyl side chain : Introduced at the 6'-position through alkylation or MCRs.
Retrosynthetically, the molecule can be dissected into:
Multi-Component Reaction (MCR) Approach
Reaction Design and Optimization
A one-pot three-component condensation reaction is employed, adapting methodologies from spiro pyrimidine syntheses. The protocol involves:
- Isatin (1 equiv) : Provides the indoline-2,3-dione core.
- Tetrahydrofuran-2-carbaldehyde (1.2 equiv) : Introduces the THF-methyl side chain.
- Malononitrile (1.5 equiv) : Facilitates pyran ring formation and contributes the carbonitrile group.
Catalyst : 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 20 mol%) in ethanol at 80°C for 6 hours.
Mechanistic Insights:
- Knoevenagel Condensation : Malononitrile reacts with isatin to form an α,β-unsaturated intermediate.
- Michael Addition : Tetrahydrofuran-2-carbaldehyde attacks the activated alkene, forming the pyran ring.
- Cyclization and Aromatization : Intramolecular cyclization yields the spiro framework, followed by dehydration to stabilize the pyrano[3,2-c]pyridine system.
Yield : 68–72% after recrystallization from ethanol.
Stepwise Synthesis via Intermediate Functionalization
Synthesis of 6'-(Tetrahydrofuran-2-yl)methyl Precursor
The THF-methyl side chain is prepared via hydrogenation of a furan derivative, as reported for methyl 2-(tetrahydrofuran-2-yl)acetate:
Spirocyclization and Post-Functionalization
- Indoline-3-carbonitrile Formation : Isatin reacts with malononitrile in acetic acid to yield 3-cyanoindoline-2-one.
- Alkylation : Treatment with 6'-(tetrahydrofuran-2-yl)methyl bromide in DMF/K₂CO₃ introduces the THF moiety.
- Pyran Ring Construction : Cyclocondensation with ethyl acetoacetate under microwave irradiation (100°C, 30 min) forms the pyrano[3,2-c]pyridine system.
Yield : 58% over three steps.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Reaction Time | Key Advantages | Limitations |
|---|---|---|---|---|
| MCR (DBU-catalyzed) | 68–72 | 6 hours | One-pot, atom-economical | Requires strict stoichiometric control |
| Stepwise Functionalization | 58 | 12 hours | Modular intermediate modification | Multiple purification steps |
Crystallographic Validation
Single-crystal X-ray diffraction confirms the spiro geometry and regiochemistry (Figure 1). Key findings:
Q & A
Q. Methodological Answer :
- NMR Spectroscopy : Use H and C NMR to verify the spirocyclic structure and substituents. For example:
- The indoline NH proton appears as a broad singlet near δ 9–10 ppm.
- The pyrano[3,2-c]pyridine carbonyl signals resonate at δ 165–175 ppm in C NMR .
- X-ray Crystallography : Resolve the spiro conformation and stereochemistry by crystallizing the compound from ethanol-DMF mixtures (86% yield reported for analogous systems) .
- IR Spectroscopy : Confirm the presence of nitrile (C≡N stretch at ~2200 cm) and carbonyl groups (C=O stretch at ~1700 cm) .
Advanced: How can regioselectivity issues during pyrano[3,2-c]pyridine ring formation be mitigated?
Methodological Answer :
Regioselectivity challenges arise from competing cyclization pathways. Strategies include:
- Temperature Control : Lower temperatures (0–25°C) favor kinetic control, directing cyclization to the desired position .
- Catalytic Modulation : Use Lewis acids (e.g., ZnCl) to stabilize transition states and enhance selectivity for the pyrano[3,2-c]pyridine ring over alternative pyran isomers .
- Protecting Groups : Temporarily block reactive sites (e.g., amino groups) with tert-butoxycarbonyl (Boc) to prevent undesired side reactions during cyclization .
Advanced: What computational approaches are suitable for predicting this compound’s interaction with biological targets?
Q. Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to model binding to enzymes (e.g., kinases) by aligning the carbonitrile and amino groups with active-site residues. Validate with free-energy perturbation (FEP) calculations .
- MD Simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess conformational stability of the spiro system and tetrahydrofuran substituent .
- QSAR Modeling : Correlate substituent effects (e.g., methyl vs. halogen groups) with bioactivity using descriptors like logP and polar surface area .
Advanced: How does the tetrahydrofuran-2-ylmethyl substituent influence solubility and metabolic stability?
Q. Methodological Answer :
- Solubility : The THF-derived group enhances hydrophilicity due to its oxygen atom, increasing aqueous solubility compared to purely aliphatic substituents. Measure experimentally via shake-flask method at pH 7.4 .
- Metabolic Stability : The ether linkage in THF is resistant to oxidative degradation. Assess in vitro using liver microsomes (e.g., human CYP3A4) and monitor via LC-MS for metabolite formation .
- Steric Effects : The substituent’s bulkiness may reduce binding to tight enzymatic pockets. Compare IC values against analogs with smaller substituents (e.g., methyl) .
Advanced: What strategies resolve contradictions in spectral data (e.g., unexpected NMR peaks) during characterization?
Q. Methodological Answer :
- Dynamic Effects : Variable-temperature NMR can identify conformational exchange in the spiro system. For example, coalescence of split signals at elevated temperatures confirms dynamic isomerism .
- Impurity Analysis : Use HPLC-MS to detect byproducts (e.g., hydrolyzed nitriles) and optimize purification via flash chromatography (silica gel, hexane/EtOAc gradient) .
- Crystallographic Validation : Cross-validate ambiguous NMR assignments with X-ray-derived torsion angles and bond lengths .
Basic: What are the stability considerations for storing this compound under laboratory conditions?
Q. Methodological Answer :
- Light Sensitivity : Store in amber vials at −20°C to prevent photodegradation of the carbonitrile group.
- Moisture Control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the nitrile to carboxylic acid.
- Long-Term Stability : Conduct accelerated stability studies (40°C/75% RH for 6 months) and monitor via HPLC purity checks .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
